4-Benzyloxy-2-fluoroaniline hydrochloride
Description
4-Benzyloxy-2-fluoroaniline hydrochloride (CAS: 478014-34-5) is a substituted aniline derivative featuring a benzyloxy group at the para position and a fluorine atom at the ortho position relative to the amino group. Its hydrochloride salt form enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules or protecting-group strategies in organic chemistry. The compound is commercially available with a purity of 97% (HPLC), as noted in vendor catalogs .
Properties
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLMQZMCLIOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Benzyloxy-2-fluoroaniline hydrochloride (CAS No. 478014-34-5) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluoro substituent on the aniline ring and a benzyloxy group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, PDE inhibitors are known to modulate cAMP levels, affecting cell growth and apoptosis .
- Cellular Effects : The compound exhibits antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). These effects are mediated through induction of apoptosis and inhibition of cell cycle progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant reduction in tumor size in xenograft models of breast cancer. The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins.
- Enzyme Inhibition Research : Another investigation focused on the compound's role as a selective PDE inhibitor. It was found to inhibit PDE4 isoforms with an IC50 value comparable to established inhibitors like rolipram, suggesting its potential utility in treating inflammatory diseases and certain cancers .
- Antimicrobial Activity Assessment : A recent study evaluated its antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in aqueous solutions and lipophilicity due to the benzyloxy group. This profile suggests favorable absorption characteristics when administered orally or intravenously. Further studies are required to elucidate its metabolic pathways and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A series of analogues derived from 4-benzyloxy-2-fluoroaniline were evaluated for their antiparasitic properties, leading to the identification of highly potent compounds. For instance, one analogue demonstrated an in vitro EC50 value of 0.001 μM, showcasing excellent selectivity and drug-like properties suitable for further development .
PPAR Agonism
Another significant application is its role as a PPARα agonist. The compound was part of a study aimed at developing small molecules that exhibit improved potency and selectivity in activating PPARα, which is crucial for lipid metabolism and glucose homeostasis. The findings indicated that certain derivatives of the compound showed submicromolar activity, validating its potential as a therapeutic agent for metabolic disorders .
Synthesis and Analytical Applications
Synthesis Methodologies
The synthesis of 4-benzyloxy-2-fluoroaniline hydrochloride involves various methods that enhance yield and purity. Notably, a method utilizing benzyl chloride as a protective group has been developed, which simplifies the reaction steps and reduces costs significantly. This method integrates the protection and condensation reactions into a single process, promoting industrial applicability .
High-Performance Liquid Chromatography (HPLC)
The compound is also utilized in analytical chemistry for the detection of impurities in related compounds. A novel HPLC method has been established to enhance sensitivity and separation efficiency for the benzyloxy benzylidene anilines, which are structurally related to 4-benzyloxy-2-fluoroaniline. This method significantly improves the quality control processes in pharmaceutical formulations .
Material Science Applications
Electrocatalytic Synthesis
In material science, this compound has been explored for its role in electrocatalytic processes. Research indicates that it can serve as a precursor for synthesizing various aminoarenes through electrochemical methods, showcasing its versatility beyond traditional organic synthesis .
Table 1: Antiparasitic Activity of Analogues
| Compound ID | EC50 (μM) | Selectivity Ratio (Parasite/Mammalian Cells) | Remarks |
|---|---|---|---|
| Compound 73 | 0.001 | >30-fold | Highly potent against Trypanosoma brucei |
| Compound A91 | <5 | Not specified | Validated PPARα agonist activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-benzyloxy-2-fluoroaniline hydrochloride is compared to five structurally related aniline derivatives (Table 1) and a safety-profiled analog (Table 2).
Table 1: Structural and Purity Comparison of Substituted Aniline Derivatives
| Compound ID | Substituents | Position of Substituents | Purity (%) | CAS Number |
|---|---|---|---|---|
| AN-1033 | 4-Benzyloxy, 2-Fluoro | 4, 2 | 97 | 478014-34-5 |
| QJ-4266 | 5-Benzyloxy, 3-Fluoro, 2-Methyl | 5, 3, 2 | 95 | 1934507-38-6 |
| QJ-7128 | 3-Benzyloxy, 5-Fluoro | 3, 5 | 95 | 1438272-88-8 |
| LD-1664 | 2-Benzyloxy, 3-Methoxy | 2, 3 | 96 | 70978-05-1 |
| QH-2955 | 4-Benzyloxy, 3-Methoxy (hydrochloride) | 4, 3 | 97 | 1159825-08-7 |
| QI-3377 | 4-Benzyloxy, 3-Methoxycarbonyl (chloride) | 4, 3 | 95 | 1452565-52-4 |
Key Observations :
Substituent Position and Reactivity : The fluorine atom in AN-1033 at the ortho position may sterically hinder electrophilic substitution reactions compared to meta-fluorinated analogs like QJ-7122.
Salt Forms : AN-1033 and QH-2955 are hydrochloride salts, enhancing their stability and compatibility with polar solvents compared to free-base analogs.
Key Observations :
- The ethoxy analog (CAS: 380430-46-6) has documented inhalation risks, suggesting that benzyloxy derivatives like AN-1033 may require similar precautions despite lacking explicit safety data.
Analytical and Stability Considerations
While direct stability data for this compound are unavailable, RP-HPLC methods validated for structurally related hydrochlorides (e.g., amitriptyline hydrochloride) highlight the importance of substituent effects on chromatographic behavior:
- Retention Time : Benzyloxy groups may prolong retention in reversed-phase systems due to increased hydrophobicity compared to methoxy or ethoxy analogs .


- Solution Stability : Hydrochloride salts generally exhibit better stability in acidic conditions, as observed in amitriptyline hydrochloride studies (stable for 24 hours at 25°C) .
Preparation Methods
Nucleophilic Aromatic Substitution and Benzyloxy Group Introduction
A foundational route involves sequential functionalization of the benzene ring. The synthesis typically begins with 4-nitro-2-fluorobenzene, where the nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂). Subsequent benzyloxy introduction employs Williamson ether synthesis, reacting the phenolic intermediate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. This two-step process achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-alkylation.
Table 1: Key Reaction Conditions for Benzyloxy Group Introduction
One-Pot Protection-Condensation Method
A streamlined approach, disclosed in patent CN102358723A, integrates benzyl protection and Schiff base formation in a single reactor. Starting with 4-hydroxybenzaldehyde, benzyl chloride, and 4-fluoroaniline, the method employs alkali metal carbonates (e.g., K₂CO₃) as both base and catalyst. This eliminates intermediate isolation steps, improving overall yield (82–88%) and reducing production costs.
Reaction Scheme:
-
Benzyl Protection:
-
Condensation:
-
Acid Hydrolysis:
Hydrochloric acid (HCl) treatment yields the final hydrochloride salt.
Optimization of Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred for benzyloxy group introduction due to their ability to solubilize both phenolic intermediates and inorganic bases. In contrast, acetonitrile (AcN) is utilized in iodination reactions for fluorinated intermediates, as demonstrated in organocatalyst-assisted Ar–F bond formation protocols.
| Agent | Cost (USD/kg) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzyl bromide | 320 | 6 | 85 |
| Benzyl chloride | 95 | 8 | 82 |
Data adapted from CN102358723A highlights the economic advantage of benzyl chloride despite marginally longer reaction times.
Industrial-Scale Production Considerations
Process Intensification
Industrial methods prioritize cost-efficiency and scalability. The one-pot method reduces equipment footprint by 40% compared to multi-step batch processes, with in-situ monitoring via HPLC ensuring intermediate quality. Continuous flow reactors are increasingly adopted to enhance mixing and heat transfer during exothermic steps like benzyl chloride addition.
Waste Management
Benzyl chloride reactions generate stoichiometric amounts of KCl, which are recovered via crystallization and reused in other processes. Solvent recovery systems (e.g., distillation) achieve >90% DMF recycling, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆):
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves 4-benzyloxy-2-fluoroaniline hydrochloride with ≥99% purity, critical for pharmaceutical applications.
Recent advances focus on photoredox catalysis for milder reaction conditions and enzymatic benzyloxy group introductions to enhance stereoselectivity. However, these methods remain experimental, with scalability challenges persisting .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Benzyloxy-2-fluoroaniline hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves acid hydrolysis of a nitrile precursor using concentrated HCl (3 equivalents) at 72°C for 4 hours, followed by precipitation in ether/petroleum ether . To optimize yields, variables like temperature, stoichiometry of HCl, and reaction time should be systematically tested. For example, increasing reaction time to 6 hours or using catalytic additives (e.g., DMF for activation) may improve conversion. Monitoring via TLC or HPLC (as in ) ensures reaction completion.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR : The aromatic region in H NMR should show distinct splitting patterns for the fluorinated benzene ring (e.g., para-fluorine coupling in F NMR). The benzyloxy group’s methylene protons () appear as a singlet near δ 4.9–5.2 ppm.
- HPLC : Compare retention times with an authentic sample under identical chromatographic conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during hydrolysis .
- First Aid : For accidental exposure, wash skin with soap/water immediately and seek medical attention if irritation persists. In case of inhalation, move to fresh air and administer artificial respiration if necessary .
Advanced Research Questions
Q. How can contradictory data on synthetic yields (e.g., 38.5% vs. literature reports) be resolved?
- Methodology : Yield discrepancies may arise from differences in precursor purity, reaction scale, or workup procedures. To address this:
- Reproduce Conditions : Use identical reagents (e.g., THF as solvent, SOCl as chlorinating agent) and scale (e.g., 2 mmol scale in ).
- Analyze Byproducts : Use LC-MS or H NMR to identify unreacted starting materials or side products (e.g., over-hydrolysis derivatives).
- Optimize Quenching : Adjust the ether/petroleum ether ratio during precipitation to minimize product loss .
Q. What factors influence the regioselectivity of benzyloxy and fluorine substitution in related arylaminium salts?
- Methodology :
- Electronic Effects : Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position. Benzyloxy groups, being electron-donating, may compete for ortho/para positions. Computational modeling (DFT) can predict preferred sites.
- Steric Effects : Bulky substituents (e.g., benzyloxy) may hinder substitution at adjacent positions. Compare with analogs like 2-benzyloxy-4-fluorophenylboronic acid to assess steric vs. electronic dominance.
Q. How does the stability of this compound vary under acidic vs. basic conditions?
- Methodology :
- Acidic Conditions : Reflux in HCl (1M) and monitor decomposition via HPLC. Expect potential cleavage of the benzyloxy group to form 2-fluoro-4-hydroxyaniline.
- Basic Conditions : Stir in NaOH (0.1M) and track pH-dependent degradation. The hydrochloride salt may neutralize bases, but free aniline could oxidize. Use UV-Vis spectroscopy to detect quinone-like oxidation products.
Q. What mechanistic insights explain the hydrolysis of nitrile intermediates to form this compound?
- Methodology :
- Protonation Pathway : In concentrated HCl, the nitrile undergoes protonation at the nitrogen, followed by nucleophilic attack by water to form an iminium intermediate, which hydrolyzes to the amine.
- Kinetic Studies : Perform time-resolved F NMR to track fluorine environment changes during hydrolysis. Compare activation energies under varying HCl concentrations.
Q. What challenges arise in purity analysis of this compound, and how can they be mitigated?
- Methodology :
- HPLC Challenges : Co-elution of structurally similar impurities (e.g., des-fluoro analogs). Use orthogonal methods:
- Ion Chromatography : Detect chloride counterion stoichiometry.
- F NMR : Quantify fluorine content to confirm substitution integrity.
- Moisture Sensitivity : The hydrochloride salt is hygroscopic. Store under inert atmosphere (argon) and use Karl Fischer titration to monitor water content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


